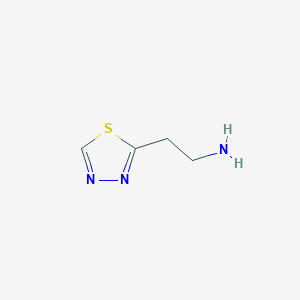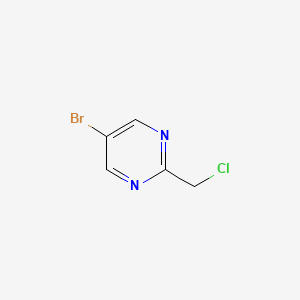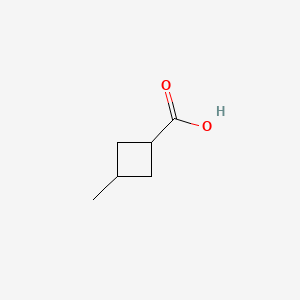
1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Structural Characterization
1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride and its derivatives have been the focus of various structural studies. For instance, Böck et al. (2020) conducted a structural characterization of polymorphs derived from similar compounds, revealing unique intermolecular hydrogen bonding patterns and crystal structures. This study provides insights into the molecular arrangement and interactions of such compounds (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
Synthesis and Design
The synthesis and design of compounds related to this compound have been explored in various studies. Parsonidis et al. (2019) investigated the design, synthesis, and in vitro activity of pyrazine compounds, including those based on pyrazin-2-yl structures, for potential anticancer applications. These studies often involve optimizing known inhibitors and discovering new bonds in molecular structures (Parsonidis, Shaik, Serafeim, Vlachou, Daikopoulou, & Papasotiriou, 2019).
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of pyrazine derivatives are a significant area of research. Kitawat and Singh (2014) reported the synthesis and in vitro evaluation of pyrazine moiety bearing 2-pyrazoline derivatives, highlighting their potential in treating bacterial and fungal infections. These compounds were tested for their effectiveness against various microbial strains, indicating their potential in medicinal chemistry (Kitawat & Singh, 2014).
Optical and Thermal Properties
Research into the optical and thermal properties of pyrazine derivatives has been conducted to understand their potential in various applications. For example, Meti et al. (2017) focused on the synthesis of dipyrrolopyrazine derivatives, investigating their optical and thermal properties for possible use in optoelectronic materials (Meti, Lee, Yang, & Gong, 2017).
Anticancer Potential
The anticancer potential of pyrazine derivatives, including those related to this compound, is a key area of investigation. Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their effectiveness against A549 lung cancer cells, revealing significant inhibitory effects (Zhang, Fan, Zhao, Shin, Dong, Xie, & Miao, 2008).
Propriétés
IUPAC Name |
1-pyrazin-2-ylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-1-5-13(6-2-8)9-7-11-3-4-12-9;;/h3-4,7-8H,1-2,5-6,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWFDFKXTVZONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



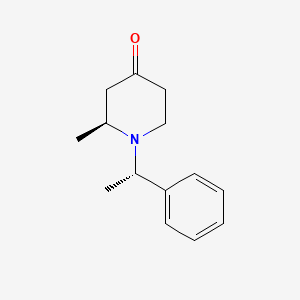

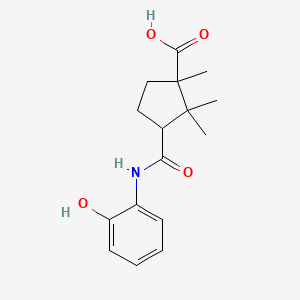

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3021959.png)

